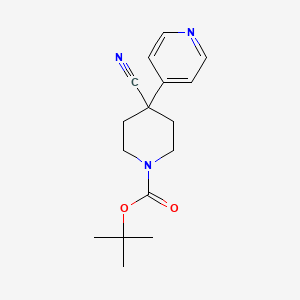

1-Boc-4-cyano-4-(4-pyridinyl)-piperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-6-16(12-17,7-11-19)13-4-8-18-9-5-13/h4-5,8-9H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYWTWQOOWXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of 1 Boc 4 Cyano 4 4 Pyridinyl Piperidine

Reactivity of the Cyano Group

The cyano group is a versatile functional group capable of undergoing a variety of transformations, including reduction, nucleophilic addition, hydrolysis, and cycloaddition. These reactions provide pathways to amines, carbonyl compounds, carboxylic acids, and heterocyclic systems.

Reduction Pathways to Aminomethyl Derivatives

The reduction of the cyano group in 1-Boc-4-cyano-4-(4-pyridinyl)-piperidine to a primary amine affords the corresponding aminomethyl derivative, a valuable building block in medicinal chemistry. This transformation can be achieved through several established methods, primarily catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. almerja.comclockss.org This method is often considered economically advantageous for large-scale synthesis. clockss.org Common catalysts include Raney nickel, palladium, and platinum. almerja.comclockss.org The reaction typically requires elevated temperature and pressure to proceed efficiently. almerja.com

Chemical reduction offers an alternative under milder conditions. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. almerja.comchemtube3d.comnih.gov The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the final amine product. almerja.com It is important to note that less reactive hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce nitriles on their own but can be effective when used in conjunction with transition metal catalysts like cobalt(II) chloride. nih.gov

| Reagent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Raney Ni, Pd, or Pt | Elevated temperature and pressure | 1-Boc-4-(aminomethyl)-4-(4-pyridinyl)-piperidine | almerja.comclockss.org |

| 1. LiAlH₄ 2. H₃O⁺ workup | Anhydrous ether (e.g., THF, Et₂O) | 1-Boc-4-(aminomethyl)-4-(4-pyridinyl)-piperidine | almerja.comchemtube3d.com |

| NaBH₄ / CoCl₂ | Alcoholic solvent | 1-Boc-4-(aminomethyl)-4-(4-pyridinyl)-piperidine | clockss.orgnih.gov |

| Diborane (B₂H₆) | THF | 1-Boc-4-(aminomethyl)-4-(4-pyridinyl)-piperidine | clockss.org |

Nucleophilic Addition and Hydrolysis Reactions

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for its conversion into other important functional groups, such as carboxylic acids and aldehydes.

Hydrolysis of the nitrile to a carboxylic acid can be accomplished under either acidic or basic conditions. For instance, refluxing the compound with an aqueous acid, such as hydrochloric acid, will convert the cyano group into a carboxylic acid, yielding 1-Boc-4-carboxy-4-(4-pyridinyl)-piperidine. chemtube3d.com This reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed.

Conversion to an aldehyde can be achieved through partial reduction and subsequent hydrolysis. The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, generates an iminium salt intermediate that is hydrolyzed during workup to form the aldehyde. clockss.org Another common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which reduces the nitrile to an imine intermediate. clockss.org Aqueous workup then hydrolyzes the imine to afford the corresponding aldehyde, 1-Boc-4-formyl-4-(4-pyridinyl)-piperidine.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions. The most prominent example is the [2+3] cycloaddition with azides to form tetrazoles. researchgate.net This reaction, a type of "click chemistry," is a highly efficient method for synthesizing 5-substituted-1H-tetrazoles, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry. researchgate.netstackexchange.com

The reaction is typically performed by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst or an ammonium (B1175870) salt like triethylammonium (B8662869) chloride. researchgate.net Various catalysts, including zinc, copper, and cobalt complexes, have been developed to facilitate this transformation under milder conditions. youtube.com This reaction would convert this compound into 1-Boc-4-(1H-tetrazol-5-yl)-4-(4-pyridinyl)-piperidine.

Reactivity Profile of the Pyridinyl Moiety

The pyridine (B92270) ring is an electron-deficient aromatic system. This electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and metalation.

Electrophilic and Nucleophilic Aromatic Transformations

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is challenging. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, the basic nitrogen atom is readily protonated or complexes with Lewis acids under typical EAS conditions, which further deactivates the ring. youtube.comwikipedia.org

A common strategy to overcome this low reactivity is through the formation of a pyridine N-oxide. bhu.ac.inquimicaorganica.org Oxidation of the pyridine nitrogen, for example with m-CPBA or hydrogen peroxide, forms the N-oxide. almerja.com This modification introduces electron density into the ring, activating it for EAS, primarily at the 4-position (para to the nitrogen). chemtube3d.combhu.ac.inquimicaorganica.org After the electrophile has been introduced, the N-oxide functionality can be removed by deoxygenation with a reducing agent like a trivalent phosphorus compound (e.g., PCl₃) or zinc dust. almerja.comwikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), especially at the 2- and 4-positions, provided a suitable leaving group is present. stackexchange.comyoutube.comyoutube.com The intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comvaia.com While the parent compound lacks a leaving group on the pyridine ring, derivatives with halogens at the 2- or 6-positions would be expected to undergo substitution with strong nucleophiles.

Metalation and Subsequent Derivatization Reactions

Direct deprotonation of the pyridine ring, known as metalation, is a powerful tool for introducing substituents. However, the reaction of pyridine derivatives with strong bases like organolithium reagents can be complicated by competitive nucleophilic addition to the C=N bond. clockss.org To avoid this, hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.orgznaturforsch.com

The regioselectivity of metalation is governed by the position of existing substituents. In a 4-substituted pyridine, deprotonation typically occurs at the C-2 or C-3 position. The concept of Directed ortho Metalation (DoM) is key, where a substituent directs the base to deprotonate an adjacent position. nih.gov While the piperidinyl substituent itself is not a classical directing group, lithiation of the pyridine ring would likely occur at the C-3 (meta) or C-2 (ortho) positions. The resulting organolithium intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install new functional groups. clockss.org More recent developments have shown that organosodium bases can achieve selective C-4 metalation, overriding the directing influence of the nitrogen atom. nih.govchemrxiv.org

Radical Functionalization Approaches

The functionalization of heterocyclic compounds through radical-mediated pathways has emerged as a powerful tool in modern organic synthesis. While specific studies on the radical functionalization of this compound are not extensively documented, the reactivity of both the pyridine and the N-Boc-piperidine moieties suggests several potential avenues for such transformations.

Photocatalytic methods, in particular, offer mild conditions for the generation of radical species that can engage in C-H functionalization. beilstein-journals.org For the pyridine ring, strategies involving the generation of pyridinyl radicals upon single-electron transfer (SET) reduction of pyridinium (B92312) ions have been developed. nih.gov This approach allows for the coupling of the pyridinyl radical with various radical partners. nih.gov Another common strategy is the Minisci reaction, which involves the addition of nucleophilic carbon-centered radicals to a protonated pyridine ring. nih.gov However, this method often yields a mixture of C2 and C4-substituted products. nih.gov

Visible-light-induced photocatalyst-free systems have also been described for the functionalization of pyridines. For instance, the acylative pyridylation of styrenes with 4-acyl-1,4-dihydropyridines and 4-cyanopyridines proceeds via a radical mechanism where the 4-acyl-1,4-DHP acts as both a photoreductant and a source of the acyl radical. nih.gov Such a strategy could potentially be adapted for the functionalization of the 4-pyridinyl group in the target molecule.

The N-Boc-piperidine ring itself can be a substrate for radical functionalization. Photoredox-catalyzed C–H arylation of N-aryl amines, including piperazine (B1678402) substrates, with 1,4-dicyanobenzene has been successfully demonstrated. beilstein-journals.org This suggests that direct functionalization of the piperidine (B6355638) ring at positions alpha to the nitrogen could be feasible, although the quaternary carbon at the 4-position of the target molecule might influence the regioselectivity of such reactions.

Reactions Involving the Piperidine Nitrogen after Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the secondary amine, 4-cyano-4-(4-pyridinyl)-piperidine. nih.gov This deprotection unmasks the nucleophilic nitrogen atom, opening up a wide array of possibilities for further functionalization.

Acylation: The secondary amine of deprotected this compound is expected to readily undergo acylation reactions with various acylating agents such as acid chlorides, acid anhydrides, and activated esters. These reactions would proceed via nucleophilic acyl substitution to form the corresponding N-acylpiperidines. While direct examples with this specific substrate are not prevalent in the literature, the acylation of similar piperidine scaffolds is a standard and widely used transformation in medicinal chemistry and organic synthesis. google.com For instance, N-cyanoacylation has been reported for various amines, leading to N-cyanoacyl derivatives. acs.org

Alkylation: N-alkylation of the deprotected piperidine can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, but conditions can often be optimized to favor mono-alkylation. nih.gov Electrochemical methods have also been developed for the N-alkylation of N-Boc-protected 4-aminopyridines, which, after deprotection, yield N-alkylated products. nih.gov

Sulfonylation: The piperidine nitrogen can be sulfonylated using sulfonyl chlorides in the presence of a base to yield N-sulfonylpiperidines. This reaction is analogous to acylation and provides access to a different class of derivatives with potentially altered chemical and biological properties. The C-sulfonylation of 4-alkylpyridines has also been reported, proceeding through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. nih.govacs.org

A summary of representative reagents for these transformations is presented in the table below.

| Transformation | Reagent Class | Example Reagent | Product Type |

| Acylation | Acid Chloride | Acetyl chloride | N-Acetylpiperidine |

| Acid Anhydride | Acetic anhydride | N-Acetylpiperidine | |

| Activated Ester | N-Hydroxysuccinimide ester | N-Acylpiperidine | |

| Alkylation | Alkyl Halide | Methyl iodide | N-Methylpiperidine |

| Aldehyde/Ketone + Reducing Agent | Formaldehyde + NaBH(OAc)₃ | N-Methylpiperidine | |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Tosylpiperidine |

Reductive Amination: Reductive amination is a powerful method for the formation of C-N bonds and is an excellent alternative to direct alkylation for the synthesis of N-substituted piperidines. harvard.edu The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. harvard.edu This method is generally high-yielding and tolerates a wide range of functional groups. harvard.edu

Heterocycle Annulation: The bifunctional nature of 4-cyano-4-(4-pyridinyl)-piperidine, possessing both a nucleophilic nitrogen and a nitrile group, makes it a potential precursor for the construction of fused heterocyclic systems. For example, the nitrile group could be hydrolyzed to a carboxylic acid or an amide, or it could participate in cyclization reactions with suitable reagents. Cyanoacetohydrazide, a molecule with a cyano group and a hydrazide moiety, is a versatile precursor for the synthesis of various heterocycles, highlighting the synthetic potential of the cyano group in cyclization reactions. researchgate.net Annulation strategies involving the piperidine nitrogen could lead to the formation of bicyclic structures, which are of significant interest in drug discovery.

Stereochemical Course and Conformational Effects in Reactions Involving this compound

The stereochemistry and conformational preferences of the piperidine ring can play a crucial role in determining the outcome of its reactions. The presence of a quaternary center at the 4-position introduces specific conformational constraints that can influence reactivity.

Reactions on the piperidine ring or its substituents can proceed with varying degrees of diastereoselectivity, depending on the nature of the reagents and the conformational biases of the substrate. For instance, the epoxidation of tetrahydropyridines has been shown to proceed with high diastereoselectivity, leading to the formation of densely substituted oxygenated piperidines. acs.orgnih.gov While the target molecule lacks a double bond in the piperidine ring for epoxidation, this demonstrates that facial selectivity can be achieved in reactions involving the piperidine scaffold.

The synthesis of highly substituted piperidines with control over multiple stereocenters is a significant challenge. acs.org Organocatalytic enantioselective intramolecular aza-Michael reactions have been employed in desymmetrization processes to afford enantiomerically enriched disubstituted piperidines. rsc.org Such strategies could potentially be adapted for the synthesis of chiral derivatives of this compound if a suitable prochiral precursor were designed.

The table below summarizes some approaches to achieve stereocontrol in the synthesis of substituted piperidines.

| Method | Key Feature | Outcome |

| Diastereoselective Epoxidation | Use of specific epoxidation reagents on tetrahydropyridine (B1245486) precursors. acs.orgnih.gov | Highly substituted, oxygenated piperidines with controlled relative stereochemistry. acs.orgnih.gov |

| Organocatalytic Desymmetrization | Enantioselective intramolecular aza-Michael reaction on prochiral substrates. rsc.org | Enantiomerically enriched disubstituted piperidines. rsc.org |

| Multi-component "One-Pot" Synthesis | Diphenylprolinol silyl (B83357) ether mediated Michael reaction followed by domino reactions. acs.org | Highly substituted piperidines with control over five contiguous stereocenters. acs.org |

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The bulky Boc group on the nitrogen and the two substituents at the 4-position will have preferred orientations. In the case of 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. nih.gov

Upon protonation of the piperidine nitrogen (after Boc deprotection), a significant stabilization of the axial conformer is observed for polar 4-substituents due to electrostatic interactions. nih.gov For 4-cyano-4-(4-pyridinyl)-piperidine hydrochloride, the protonated nitrogen would introduce such electrostatic effects, potentially influencing the equilibrium between conformers where the cyano or pyridinyl group is axial versus equatorial.

This conformational preference can have a direct impact on the reactivity of the molecule. For example, the accessibility of the piperidine nitrogen for reactions like acylation or alkylation could be affected by the conformational equilibrium. Similarly, the stereochemical outcome of reactions at or near the piperidine ring would be influenced by the preferred spatial arrangement of the substituents. Molecular mechanics calculations have been shown to quantitatively predict the conformer energies of both free base and protonated 4-substituted piperidines, highlighting the importance of electrostatic interactions in determining conformational preferences. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Boc 4 Cyano 4 4 Pyridinyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Boc-4-cyano-4-(4-pyridinyl)-piperidine. A combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the molecular framework and the spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the protons of the piperidine (B6355638) ring, the Boc protecting group, and the pyridinyl moiety. The chemical shifts and coupling patterns of the piperidine protons are particularly informative about the ring's conformation.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the identification of each carbon atom in the structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc-C(CH₃)₃ | 1.47 (s, 9H) | 28.4 |

| Boc-C(CH₃)₃ | - | 80.5 |

| Piperidine-H2, H6 (ax) | ~3.0-3.2 (m, 2H) | ~40.0 |

| Piperidine-H2, H6 (eq) | ~3.8-4.0 (m, 2H) | - |

| Piperidine-H3, H5 (ax) | ~1.8-2.0 (m, 2H) | ~35.0 |

| Piperidine-H3, H5 (eq) | ~2.1-2.3 (m, 2H) | - |

| Piperidine-C4 | - | ~45.0 |

| Cyano-C | - | ~120.0 |

| Pyridinyl-H2', H6' | ~8.7 (d, 2H) | ~150.0 |

| Pyridinyl-H3', H5' | ~7.5 (d, 2H) | ~121.0 |

| Pyridinyl-C4' | - | ~148.0 |

Note: This data is hypothetical and for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assigning the complex proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the assignment of protons on adjacent carbon atoms within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as the Boc group to the piperidine ring and the pyridinyl group to the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and preferred conformation of the piperidine ring, for instance, by observing through-space interactions between axial and equatorial protons.

Variable Temperature NMR for Conformational Dynamics

The piperidine ring can exist in different chair conformations that are in dynamic equilibrium. Variable temperature (VT) NMR studies can provide valuable information about this conformational flexibility. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the thermodynamic parameters of the conformational exchange process.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N (cyano) group, the C=O (carbonyl) of the Boc group, C-N bonds of the piperidine and pyridine (B92270) rings, and C-H bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C≡N and the aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to show strong Raman signals.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C≡N (Nitrile) | ~2240-2260 | ~2240-2260 |

| C=O (Boc) | ~1680-1700 | Weak |

| C-N (Amine/Amide) | ~1200-1350 | Variable |

| C=C, C=N (Pyridine) | ~1400-1600 | ~1400-1600 |

| C-H (Aliphatic/Aromatic) | ~2850-3100 | ~2850-3100 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Techniques

ESI-MS: Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound, the exact mass of this ion would be measured with high precision, confirming the molecular formula C₁₆H₂₁N₃O₂.

EI-MS: Electron ionization is a higher-energy technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the compound and can be used to elucidate its structure. Common fragmentation pathways for this molecule would likely involve the loss of the Boc group, the cyano group, and fragmentation of the piperidine ring. A study on t-Boc substituted drug precursors indicated that under EI mode, characteristic product ions include the tert-butyl ion (C₄H₉⁺) and fragments corresponding to [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. Under ESI-CID, fragmentation is often initiated by the loss of C₄H₈ followed by the loss of CO₂.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 287.36 g/mol ), electrospray ionization (ESI) would likely be used to generate the protonated molecule, [M+H]⁺, with a theoretical m/z of 288.37.

In an MS/MS experiment, this precursor ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be dictated by the presence of the tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, the cyano group, and the pyridinyl moiety. Based on the analysis of similar structures, several characteristic fragmentation pathways can be predicted:

Loss of the Boc group: The most prominent fragmentation would likely involve the loss of the Boc group in several ways. A neutral loss of isobutylene (B52900) (C₄H₈, 56.11 Da) would yield a carbamic acid intermediate, which would readily decarboxylate (loss of CO₂, 44.01 Da) to produce a key fragment ion. Alternatively, the entire Boc group can be lost as tert-butoxycarbonyl radical.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, typically involving ring-opening followed by the loss of small neutral molecules.

Cleavage related to the Quaternary Carbon: The bond between the quaternary carbon (C4) and the pyridinyl or cyano group could cleave, although this is generally less favored than the loss of the bulky Boc group.

A hypothetical MS/MS fragmentation data table is presented below to illustrate the expected results.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

| 288.37 | 232.26 | C₄H₈ (Isobutylene) | [M+H - C₄H₈]⁺ |

| 288.37 | 188.25 | C₄H₈ + CO₂ | [M+H - C₄H₈ - CO₂]⁺ |

| 288.37 | 201.25 | C₅H₉O (tert-Butoxy) | [M+H - C₅H₉O]⁺ |

| 188.25 | 161.23 | HCN (Hydrogen Cyanide) | [M+H - C₄H₈ - CO₂ - HCN]⁺ |

| 188.25 | 109.12 | C₅H₄N (Pyridine) | [M+H - C₄H₈ - CO₂ - C₅H₄N]⁺ |

This table is illustrative and based on predicted fragmentation patterns, not experimental data.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, we can infer expected structural features from studies on related piperidine derivatives. mdpi.com

A crystallographic analysis would be expected to reveal the following:

Piperidine Ring Conformation: The piperidine ring would likely adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings.

Substituent Positions: The bulky Boc group on the nitrogen would likely occupy an equatorial position to minimize steric hindrance. The cyano and pyridinyl groups at the C4 position would be in axial and equatorial positions.

Bond Geometries: The bond lengths and angles would be expected to fall within standard ranges for similar chemical environments. For instance, the C-C bonds of the piperidine ring would be approximately 1.52-1.54 Å, while the C-N bonds would be around 1.47 Å. The C≡N bond of the cyano group would be approximately 1.15 Å.

A hypothetical table of selected crystallographic parameters is provided below.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| N1-C2 | ~1.47 |

| C4-C5 | ~1.53 |

| C4-C(Cyano) | ~1.48 |

| C(Cyano)-N(Cyano) | ~1.15 |

| C4-C(Pyridinyl) | ~1.51 |

| N1-C(Boc) | ~1.48 |

| C(Boc)=O | ~1.22 |

| O-C(Boc) | ~1.34 |

| Bond Angles (°) ** | |

| C2-N1-C6 | ~112° |

| N1-C4-C(Cyano) | ~109.5° |

| N1-C4-C(Pyridinyl) | ~109.5° |

| Torsion Angles (°) ** | |

| C6-N1-C2-C3 | ~55° (Chair conformation) |

This table contains expected values based on known structures of similar molecules and is not based on experimental data for the title compound.

The way molecules of this compound arrange themselves in a crystal (crystal packing) would be governed by various non-covalent interactions. The nitrogen atom of the pyridinyl ring and the oxygen atoms of the Boc group could act as hydrogen bond acceptors, potentially forming weak C-H···N or C-H···O hydrogen bonds with neighboring molecules. Pi-stacking interactions between the pyridinyl rings could also play a role in stabilizing the crystal lattice.

The parent compound, this compound, is achiral. However, if a chiral derivative were to be synthesized (for example, by introducing a substituent on the piperidine or pyridinyl ring), X-ray crystallography could be used to determine its absolute configuration. This is typically achieved by using a chiral crystallization agent or by analyzing the anomalous dispersion of X-rays (the Flack parameter) if a heavy atom is present in the structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if relevant chiral derivatives are prepared)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. Since this compound is achiral, it would not exhibit any ECD or VCD signals.

However, if a chiral derivative were prepared, these techniques would be invaluable for assigning its absolute configuration in solution.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of chromophores in the molecule. For a chiral derivative of the title compound, the pyridinyl ring and the carbonyl group of the Boc moiety would be the main chromophores. The sign and intensity of the Cotton effects could be compared with theoretical ECD spectra calculated using quantum chemical methods to determine the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide information about the stereochemistry based on the vibrational modes of the molecule. It can be a powerful tool for determining the absolute configuration of molecules in solution, often complementing the information from ECD.

Should a chiral derivative be synthesized, a combination of experimental ECD/VCD and computational chemistry would be the state-of-the-art approach for its stereochemical characterization.

Computational and Theoretical Investigations of 1 Boc 4 Cyano 4 4 Pyridinyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Boc-4-cyano-4-(4-pyridinyl)-piperidine at the electronic level. These methods solve the Schrödinger equation for the molecule, yielding information about its electronic structure, energy, and distribution of electron density.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. nih.gov

These calculations predict bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy. The resulting data provides a clear picture of the spatial orientation of the bulky tert-butoxycarbonyl (Boc) group, the piperidine (B6355638) ring, and the axial/equatorial positioning of the cyano and pyridinyl substituents at the C4 position. The total energy calculated is a key indicator of the molecule's stability. Furthermore, DFT is used to compute various electronic properties that are crucial for predicting reactivity. researchgate.net

Interactive Table: Predicted DFT Geometrical Parameters for this compound (Illustrative)

Ab initio methods, which are based on first principles without the use of empirical data, provide highly accurate predictions of molecular properties. dntb.gov.ua For this compound, methods like Hartree-Fock (HF) or more advanced post-HF methods are used to calculate fundamental thermochemical data. nih.gov This includes the heat of formation, entropy, and heat capacity, which are vital for understanding the molecule's behavior under different temperature conditions. nih.gov

These calculations can also predict various spectroscopic signatures. For instance, vibrational frequencies from ab initio calculations can be correlated with experimental infrared (IR) spectra to confirm the molecular structure and the presence of key functional groups, such as the C≡N stretch of the nitrile, the C=O of the Boc group, and vibrations associated with the piperidine and pyridine (B92270) rings.

Interactive Table: Predicted Thermochemical and Spectroscopic Data (Illustrative)

Conformational Analysis and Potential Energy Surfaces

The flexibility of the piperidine ring and the rotation around its single bonds mean that this compound can exist in multiple conformations. Understanding these different spatial arrangements is key to predicting its chemical behavior.

While quantum methods are precise, they are computationally intensive. For exploring a wide range of conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. researchgate.net MM uses a classical force field to rapidly calculate the energy of different conformers. An MD simulation tracks the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and revealing the most populated conformational states in a simulated environment. nih.gov

For this compound, simulations would explore the chair, boat, and twist-boat conformations of the piperidine ring, as well as the rotational isomers of the Boc group and the pyridinyl ring. wikipedia.org The piperidine ring is known to prefer a chair conformation. wikipedia.org These simulations generate a conformational ensemble, which is a collection of low-energy structures that represent the molecule's most likely shapes.

The conformation of this compound is heavily influenced by its substituents and the surrounding solvent. The large Boc group on the nitrogen atom can sterically hinder certain conformations and influence the ring's puckering. The two substituents at the C4 position, a cyano group and a pyridinyl group, create a stereocenter, and their relative orientation (axial vs. equatorial) significantly impacts the molecule's stability. In nonpolar solvents, the equatorial conformation is generally found to be more stable. wikipedia.org

Computational models can simulate these effects by including solvent molecules explicitly or by using a continuum solvation model. These simulations show how interactions with solvent molecules (e.g., hydrogen bonding with the pyridine nitrogen) can stabilize or destabilize certain conformers, potentially altering the conformational equilibrium compared to the gas phase. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions involving this compound. This is particularly useful for understanding reactions like the hydrolysis of the nitrile group or the removal of the Boc protecting group. chemistrysteps.comyoutube.com

By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate. DFT calculations can accurately model the geometry and energy of these fleeting transition state structures. For example, in the hydrolysis of the nitrile group to a carboxylic acid, computational models can elucidate the multi-step mechanism involving initial protonation or hydroxide (B78521) attack, followed by tautomerization and subsequent hydrolysis of the amide intermediate. chemistrysteps.comyoutube.comyoutube.com This level of detail is critical for optimizing reaction conditions and predicting potential side products.

Energy Barrier Calculations for Key Chemical Transformations

Computational chemistry provides powerful tools to investigate the energy landscapes of chemical reactions. For a molecule like this compound, key transformations could include nucleophilic substitution at the C4 position or reactions involving the cyano and pyridinyl groups. Density Functional Theory (DFT) is a commonly employed method to calculate the energy barriers for such transformations.

While specific energy barrier calculations for transformations involving this compound are not extensively documented in publicly available literature, analogous studies on related N-Boc-piperidines offer valuable insights. For instance, the rotational barrier of the Boc group is a crucial parameter as it can influence the accessibility of adjacent reaction sites. In a study on N-Boc-2-phenylpiperidine, DFT calculations were used to determine the energy barrier for the rotation of the Boc group. acs.org The calculated free energy of activation (ΔG‡) for this rotation was found to be approximately 11.0 ± 0.3 kcal/mol at 213 K. acs.org This value highlights the restricted rotation of the Boc group, which can have significant implications for the stereochemical outcome of reactions.

For this compound, energy barrier calculations would be essential to understand reactions such as the potential displacement of the cyano group or the modification of the pyridinyl ring. Such calculations would typically involve identifying the transition state structures and calculating their energies relative to the ground state of the reactants.

Table 1: Illustrative Energy Barrier Calculations for Transformations in Related Piperidine Systems

| Transformation | Model Compound | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Boc Group Rotation | N-Boc-2-phenylpiperidine | DFT | 11.0 ± 0.3 | acs.org |

This table provides examples from related systems to illustrate the type of data obtained from energy barrier calculations.

Understanding Stereoselectivity through Computational Models

The C4 position of this compound is a stereocenter, meaning that reactions at this position can lead to different stereoisomers. Computational models are instrumental in predicting and understanding the stereoselectivity of such reactions. By calculating the energies of the different transition states leading to the various stereoisomeric products, chemists can predict which isomer will be preferentially formed.

The stereochemical outcome of reactions on substituted piperidines is influenced by a combination of steric and electronic factors. The bulky Boc group and the substituents at the C4 position create a specific steric environment that can direct the approach of a reagent. Computational studies on the stereoselective synthesis of other substituted piperidines have shown that the choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the products. whiterose.ac.uk

For this compound, computational modeling could be used to explore, for example, the diastereoselectivity of a reduction of the cyano group or an addition to the pyridinyl ring. These models would help in designing synthetic strategies to obtain a specific stereoisomer with high purity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of novel compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. These calculations help in the assignment of the absorption bands in the experimental spectrum. For this compound, the IR spectrum is expected to show characteristic bands for the C≡N stretch of the cyano group, the C=N and C=C stretching vibrations of the pyridinyl ring, and the C=O stretch of the Boc group. Experimental IR data for the closely related tert-butyl 4-cyanopiperidine-1-carboxylate shows a prominent nitrile peak. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and thus predicting UV-Vis absorption spectra. nih.gov The spectrum of this compound is expected to be dominated by the π→π* transitions of the pyridinyl ring. The position of the absorption maximum (λmax) would be influenced by the substitution pattern. Studies on other pyridinyl-containing compounds have shown that TD-DFT calculations can provide reliable predictions of their UV-Vis spectra. researchgate.netumaine.edu

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value/Range (based on analogous compounds) |

|---|---|---|

| ¹³C NMR | Chemical Shift (C≡N) | ~120 ppm |

| ¹³C NMR | Chemical Shift (C=O, Boc) | ~155 ppm |

| ¹H NMR | Chemical Shift (Pyridinyl-H) | 7.0 - 8.5 ppm |

| IR | Vibrational Frequency (C≡N) | ~2240 cm⁻¹ |

| IR | Vibrational Frequency (C=O) | ~1690 cm⁻¹ |

This table provides illustrative predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Analysis of Aromaticity and Electronic Delocalization within the Pyridinyl Moiety

Benchmark studies on pyridine have shown that DFT functionals such as wB97XD, CAM-B3LYP, and M06-2X provide reliable results for the calculation of aromaticity indices. rsc.orgnih.govrsc.org These studies confirm the aromatic character of the pyridine ring.

Natural Bond Orbital (NBO) analysis is a powerful method to study electronic delocalization. It examines the interactions between filled (donor) and empty (acceptor) orbitals. In the pyridinyl moiety of this compound, NBO analysis would reveal the extent of π-electron delocalization within the ring. It can also quantify the electronic interactions between the pyridinyl ring and the adjacent cyano and piperidine groups. Such analysis provides a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule. nih.govresearchgate.net For instance, the delocalization of the nitrogen lone pair in the pyridine ring is a key aspect of its electronic structure. acs.org

Table 3: Aromaticity Indices for Pyridine (from Benchmark Studies)

| Aromaticity Index | Computational Method | Calculated Value | Interpretation | Reference |

|---|---|---|---|---|

| HOMA | DFT (B3LYP) | ~0.98 | Aromatic | rsc.org |

| NICS(0) | DFT (B3LYP) | ~-9.0 ppm | Aromatic | rsc.org |

This table presents data for the parent pyridine molecule from benchmark computational studies to illustrate the concept of aromaticity analysis.

Applications of 1 Boc 4 Cyano 4 4 Pyridinyl Piperidine As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The structural attributes of 1-Boc-4-cyano-4-(4-pyridinyl)-piperidine make it an ideal starting material for constructing intricate heterocyclic frameworks. Nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products and pharmaceuticals. frontiersin.org

This compound serves as a valuable precursor for the synthesis of nitrogen-containing polycyclic systems. whiterose.ac.uk The cyano group can be chemically transformed into other functionalities, such as amines or carboxylic acids, which can then participate in intramolecular cyclization reactions to form fused or spirocyclic ring systems. For instance, hydrolysis of the cyano group to a carboxylic acid, followed by deprotection of the Boc group, can lead to lactam formation. Furthermore, the pyridinyl nitrogen can be quaternized and subsequently involved in cyclization cascades, leading to the rapid assembly of complex polycyclic structures. These synthetic strategies are crucial in generating novel molecular architectures for drug discovery programs. whiterose.ac.ukbeilstein-journals.org

The reactivity of the various functional groups in this compound allows for its incorporation into a wide array of ring systems. The cyano group, for example, can undergo cycloaddition reactions to form five-membered heterocyclic rings like tetrazoles. The pyridine (B92270) ring can be functionalized through established methods to create more elaborate aromatic systems. beilstein-journals.org Additionally, the piperidine (B6355638) ring itself can be a platform for further diversification. After removal of the Boc group, the secondary amine can be modified through various reactions, including acylation, alkylation, and reductive amination, thereby attaching the core scaffold to other molecular fragments. nih.gov

Development of Chemical Libraries and Analogues Based on the Scaffold

The ability to systematically modify this compound at its multiple reactive sites makes it an excellent scaffold for the generation of chemical libraries. researchgate.netnih.gov Such libraries are essential for exploring chemical space and identifying new bioactive molecules.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules from a common starting material. nih.govnih.gov The this compound scaffold is well-suited for DOS due to its multiple points of diversification. mdpi.comresearchgate.net By employing a range of chemical transformations on the cyano group, the pyridine ring, and the piperidine nitrogen, a vast collection of unique analogues can be synthesized. This approach allows for the efficient exploration of structure-activity relationships and the identification of novel therapeutic agents.

Table 1: Potential Diversity-Oriented Synthesis Transformations

| Reactive Site | Transformation Example | Resulting Functional Group |

| Cyano Group | Reduction | Primary Amine |

| Cyano Group | Hydrolysis | Carboxylic Acid |

| Pyridine Ring | Oxidation | Pyridine-N-oxide |

| Piperidine Nitrogen (post-deprotection) | Acylation | Amide |

| Piperidine Nitrogen (post-deprotection) | Sulfonylation | Sulfonamide |

Parallel synthesis, a technique that allows for the simultaneous synthesis of a large number of compounds, is another key application of this scaffold. nih.gov This high-throughput approach is particularly useful for generating focused libraries of analogues for lead optimization in drug discovery. whiterose.ac.ukrsc.org The robustness of the Boc protecting group and the predictable reactivity of the other functional groups enable the reliable execution of reactions in a parallel format. For example, after deprotection of the piperidine nitrogen, an array of different building blocks can be introduced to create a library of N-substituted piperidines.

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient for generating molecular complexity. nih.govnih.gov While direct use of this compound in MCRs may be limited, its derivatives are valuable substrates. For instance, conversion of the cyano group to a primary amine would create a trifunctional component suitable for reactions like the Ugi or Passerini reaction.

Furthermore, the molecule's structure is conducive to the design of cascade reactions, where a series of intramolecular transformations occur sequentially to build complex architectures in a single operation. beilstein-journals.org A reaction initiated at one functional group can trigger a cascade of cyclizations involving the other reactive sites, leading to the rapid and efficient synthesis of intricate polycyclic systems.

Potential in Catalysis or Ligand Design

The unique molecular architecture of this compound positions it as a promising, though not yet widely explored, scaffold for the development of specialized ligands for metal-catalyzed reactions. Its potential stems from the presence of multiple functional groups that can be strategically modified or directly involved in the coordination of metal centers. The key structural features that underpin its latent value in catalysis and ligand design are the 4-pyridinyl group, the nitrile moiety, and the Boc-protected piperidine nitrogen.

The 4-pyridinyl fragment is a well-established coordinating group in transition metal catalysis. The nitrogen atom of the pyridine ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form stable complexes. The electronic properties of the pyridine ligand, and thus the catalytic activity of the resulting metal complex, can be influenced by substituents on the pyridine ring. nih.gov For instance, palladium(II) complexes bearing 4-substituted pyridine ligands have been effectively used as catalysts in Heck cross-coupling reactions. nih.gov Research has shown a correlation between the basicity of the pyridine ligand and the catalytic efficiency of the palladium complex. nih.gov Similarly, 4-cyanopyridine (B195900) has been used as an axial ligand in cobalt(II) porphyrin complexes, which have shown catalytic activity in degradation reactions. nih.gov This demonstrates the capability of the pyridyl nitrogen in a structure like this compound to serve as an anchor point for a catalytically active metal.

Furthermore, the nitrile (cyano) group and the protected piperidine nitrogen offer significant opportunities for synthetic modification to create multidentate ligands. The nitrile group can undergo various chemical transformations. For example, it can be reduced to a primary amine. This would convert the molecule into a bidentate ligand, with both the pyridyl nitrogen and the newly formed aminomethyl group available for metal coordination. The ability to introduce additional donor atoms allows for the synthesis of chelate ligands, which often form more stable and selective catalysts.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a crucial role in the synthetic strategy. While it is in place, it prevents the piperidine nitrogen from interfering with reactions targeting other parts of the molecule. However, its facile removal under acidic conditions unmasks the secondary amine of the piperidine ring. google.com This nitrogen atom can then also participate in metal coordination, potentially leading to the formation of tridentate ligands. A hypothetical transformation is illustrated below:

Table 1: Potential Ligand Synthesis from this compound

| Starting Material | Transformation Steps | Potential Ligand Structure | Potential Coordination Sites |

| This compound | 1. Reduction of nitrile group2. Deprotection of Boc group | 4-(aminomethyl)-4-(4-pyridinyl)piperidine | Pyridyl N, Aminomethyl N, Piperidine N |

| This compound | 1. Hydrolysis of nitrile to carboxylic acid2. Deprotection of Boc group | 4-carboxy-4-(4-pyridinyl)piperidine | Pyridyl N, Carboxylate O, Piperidine N |

The resulting amino or carboxyl-functionalized pyridinylpiperidine structures could be used to synthesize a variety of metal complexes with potential applications in catalysis. For example, palladium complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.govorganic-chemistry.org The development of novel ligands is critical for improving the efficiency, selectivity, and scope of these transformations. The structural rigidity of the piperidine scaffold, combined with the flexibility of the functional groups that can be introduced, makes derivatives of this compound attractive candidates for creating tailored environments around a metal center.

While direct catalytic applications of this compound itself are not documented, its constituent parts are prevalent in established catalyst systems. The synthesis of ligands containing piperidine and pyridine moieties is a common strategy in the design of catalysts for various transformations, including hydrogenation and amination reactions. mdpi.com Therefore, this compound represents a valuable starting material for the synthesis of a new class of ligands, offering a straightforward route to complex structures that could find utility in homogeneous catalysis.

Future Prospects and Emerging Research Avenues for 1 Boc 4 Cyano 4 4 Pyridinyl Piperidine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of highly functionalized piperidine (B6355638) derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. nih.govnih.gov Future research will likely focus on developing more sustainable, or "green," synthetic pathways to 1-Boc-4-cyano-4-(4-pyridinyl)-piperidine and its analogues. This involves adhering to the principles of green chemistry, such as improving atom economy, using less hazardous reagents and solvents, and minimizing energy consumption. nih.govacs.org

Current methods for synthesizing related piperidines, like 4-cyanopiperidine, can involve harsh reagents such as phosphorus oxychloride and require laborious workup procedures. encyclopedia.pub A key area of development will be the adoption of one-pot multicomponent reactions, which can construct complex molecules like piperidines from simple precursors in a single step, significantly reducing waste and improving efficiency. rsc.org The use of biocatalysts, such as immobilized enzymes, presents another promising green alternative, offering high selectivity under mild reaction conditions and the potential for catalyst reuse. rsc.org

Future synthetic strategies could also focus on replacing toxic catalysts and reagents with more environmentally benign alternatives. For instance, moving away from traditional transition metal catalysts to methods that utilize non-toxic catalysis or water-initiated processes is a growing trend in the synthesis of piperidine building blocks. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Piperidine Scaffolds

| Feature | Traditional Synthetic Route | Potential Green/Sustainable Route |

|---|---|---|

| Methodology | Multi-step synthesis, classical cyclization (e.g., Dieckman) beilstein-journals.org | One-pot multicomponent reaction, biocatalysis nih.govrsc.org |

| Reagents | Use of harsh dehydrating agents (e.g., POCl₃), strong bases encyclopedia.pub | Mild carbonate bases, enzymatic catalysts, water-tolerant reagents rsc.orgbeilstein-journals.org |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) encyclopedia.pub | Water, ethanol, or solvent-free conditions rsc.org |

| Atom Economy | Often low due to multiple steps and use of protecting groups | High, as most atoms from reactants are incorporated into the product |

| Waste Generation | Significant solvent and reagent waste | Minimized waste streams, recyclable catalysts beilstein-journals.org |

| Energy Use | Often requires elevated temperatures and long reaction times beilstein-journals.org | Ambient temperature and pressure, shorter reaction times |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical architecture of this compound offers multiple sites for chemical modification, and future research will undoubtedly uncover novel reactivity patterns. The key functional groups—the cyano group, the pyridine (B92270) ring, and the Boc-protected amine—are all amenable to a wide range of transformations.

The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form various heterocyclic systems. This versatility allows for the introduction of a wide array of functional groups at the C4 position, significantly expanding the chemical space accessible from this scaffold. The related precursor, 1-Boc-4-cyanopiperidine, is known to be a reactant in the synthesis of diverse structures, including protein kinase B inhibitors. rsc.orgmdpi.com

The pyridine ring offers another site for functionalization. The nitrogen atom can be N-oxidized or alkylated, and the ring itself can undergo electrophilic or nucleophilic substitution, as well as C-H functionalization, to introduce additional substituents. acs.orgrsc.org Furthermore, after deprotection of the piperidine nitrogen, the resulting secondary amine can be elaborated through reactions such as alkylation, acylation, or reductive amination, a common strategy in the synthesis of complex piperidine-containing molecules. researchgate.netresearchgate.net

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Cyano Group | Hydrolysis (acidic or basic) | Carboxylic Acid or Amide |

| Reduction (e.g., with LiAlH₄) | Aminomethyl group | |

| Reaction with organometallics | Ketone | |

| Cycloaddition (e.g., with azides) | Tetrazole ring | |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxide |

| C-H Functionalization | Substituted pyridine | |

| Alkylation of Nitrogen | Pyridinium (B92312) salt | |

| Boc-Protected Amine | Acidic Cleavage (e.g., with TFA or HCl) | Secondary Amine (Piperidine NH) |

| Followed by Reductive Amination | N-Substituted Piperidine | |

| Followed by Acylation | N-Acyl Piperidine |

Integration into Advanced Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

Modern synthetic chemistry is increasingly leveraging advanced methodologies like photoredox catalysis and electrochemistry to achieve transformations that are difficult or impossible with traditional methods. researchgate.netacs.org These techniques operate under mild conditions and can offer unique reactivity and selectivity.

Photoredox catalysis , which uses visible light to initiate single-electron transfer (SET) processes, is a powerful tool for C-H functionalization. acs.orgresearchgate.net This methodology could be applied to the direct C-H arylation or alkylation of the pyridine ring in this compound. acs.org It also enables the generation of α-amino radicals from amines, which could be used to functionalize the piperidine ring at the C2 or C6 positions after Boc deprotection. nih.govresearchgate.net The development of photoredox-mediated methods for constructing the piperidine ring itself is also an active area of research. beilstein-journals.org

Electrochemistry offers a reagent-free method for conducting redox reactions, aligning well with the goals of sustainable synthesis. beilstein-journals.org Electrochemical methods could be developed for the selective reduction of the cyano group or for the functionalization of the pyridine ring. researchgate.netresearchgate.net For example, electroreductive cyclization has been successfully used to synthesize piperidine derivatives in flow microreactors, offering an efficient and green alternative to conventional methods. beilstein-journals.org Regiodivergent electrochemical C-H carboxylation of pyridines has also been demonstrated, suggesting a pathway to install carboxylic acid groups at specific positions on the pyridine ring of the target molecule. researchgate.net

Expanded Computational Studies for Predictive Chemical Design

In silico methods are becoming indispensable in modern drug discovery and materials science for predicting molecular properties and guiding synthetic efforts. nih.govpsychologyandeducation.net For this compound, expanded computational studies can provide deep insights into its chemical behavior and potential applications.

Density Functional Theory (DFT) calculations can be used to study the molecule's electronic structure, conformational preferences, and reaction mechanisms. researchgate.netnih.gov Understanding the stable conformations of the piperidine ring (e.g., chair vs. twist-boat) and the orientation of the substituents is crucial, as the three-dimensional shape of a molecule dictates its biological activity and physical properties. rsc.orgnih.gov DFT can also predict the relative energies of diastereomers and reaction intermediates, helping to rationalize observed selectivities in synthetic reactions. nih.govacs.org

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its interactions with biological targets, such as proteins or enzymes. researchgate.netnih.govnih.gov By simulating the molecule in a biological environment, researchers can predict its binding mode and affinity, which is a critical step in structure-based drug design. rsc.org Furthermore, computational tools like Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to design novel derivatives with improved potency and drug-like properties. researchgate.netnih.gov

Table 3: Application of Computational Methods to this compound

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis | Stable conformers, rotational barriers, relative energies of stereoisomers. nih.govnih.gov |

| Reactivity Prediction | Reaction pathways, transition state energies, charge distribution. researchgate.net | |

| Molecular Dynamics (MD) | Ligand-Receptor Interactions | Binding poses, interaction stability, crucial amino acid residues. nih.govnih.gov |

| Solvation and Dynamics | Behavior in solution, conformational flexibility over time. | |

| QSAR / ADMET Prediction | Drug Design | Prediction of biological activity (IC₅₀), pharmacokinetic properties. researchgate.netnih.gov |

| Virtual Screening | Screening of virtual libraries of derivatives for desired properties. |

Design of Next-Generation Chemical Scaffolds Based on the this compound Structure

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, making it a highly validated starting point for scaffold design. mdpi.comrsc.orgbeilstein-journals.org The unique structure of this compound, with its fixed three-dimensional arrangement of functional groups around a quaternary center, makes it an excellent template for creating next-generation chemical scaffolds with novel properties.

Future research will focus on using this compound as a hub for diversification. By systematically modifying each component of the molecule, new libraries of compounds can be generated to explore new areas of chemical space. Strategies could include:

Scaffold Hopping: Replacing the pyridine ring with other aromatic or heteroaromatic systems (e.g., pyrimidine, pyrazole, phenyl) to modulate electronic properties and target interactions. nih.govrsc.org

Spirocyclization: Using the C4 position as a spiro-center to build novel, rigid, three-dimensional structures. Creating spirocyclic moieties on a piperidine ring is a known strategy for developing new analogues of existing drugs. nih.gov

Fragment Elaboration: Utilizing the deprotected piperidine nitrogen and the versatile cyano group as points for fragment-based elaboration, attaching different chemical moieties to probe interactions with biological targets. acs.org

Stereochemical Diversity: Developing asymmetric syntheses to access enantiomerically pure versions of the scaffold, which is critical as different stereoisomers often have vastly different biological activities. nih.gov

The goal of these efforts is to create novel molecular frameworks that possess improved physicochemical properties, enhanced biological activity and selectivity, and better pharmacokinetic profiles, ultimately leading to the discovery of new therapeutic agents and functional materials. beilstein-journals.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 1-Boc-4-cyano-4-(4-pyridinyl)-piperidine?

- Methodological Answer : The synthesis typically involves multi-step procedures:

Protection of the piperidine nitrogen using a Boc (tert-butoxycarbonyl) group under basic conditions (e.g., triethylamine in dichloromethane) .

Cyanation at the 4-position , often via nucleophilic substitution or metal-catalyzed reactions. For example, potassium cyanide in tetrahydrofuran (THF) at reflux conditions may introduce the cyano group .

Introduction of the 4-pyridinyl moiety through cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

Key solvents include dichloromethane, THF, and methanol, with strict temperature control (0–25°C for Boc protection; reflux for cyanation) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify Boc protection, cyano group integration, and pyridinyl ring protons .

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (Boc carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (if available) ensures purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

- Methodological Answer :

- Temperature Modulation : Lower temperatures (0–5°C) during Boc protection reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve cyanation efficiency compared to THF .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling steps to enhance pyridinyl incorporation .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Structural Analog Comparison : Compare substituent effects using analogs like 1-Boc-4-(2-methoxyphenyl)-piperidine to assess how the 4-pyridinyl/cyano groups influence target binding .

- Dose-Response Assays : Perform IC studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or kinases, validating with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.